Bienvenue dans la boutique en ligne BenchChem!

8-Benzyl-4-cyclopropanecarbonyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid

ADME Drug-likeness Lipophilicity

8-Benzyl-4-cyclopropanecarbonyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid (CAS 1326808-85-8) is a synthetic spirocyclic compound belonging to the 1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid class. It features a characteristic spiro-fusion of an oxazolidine ring to a piperidine ring, with a benzyl substituent at the 8-position and a cyclopropanecarbonyl group at the 4-position.

Molecular Formula C19H24N2O4
Molecular Weight 344.4 g/mol
CAS No. 1326808-85-8
Cat. No. B6349656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Benzyl-4-cyclopropanecarbonyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
CAS1326808-85-8
Molecular FormulaC19H24N2O4
Molecular Weight344.4 g/mol
Structural Identifiers
SMILESC1CC1C(=O)N2C(COC23CCN(CC3)CC4=CC=CC=C4)C(=O)O
InChIInChI=1S/C19H24N2O4/c22-17(15-6-7-15)21-16(18(23)24)13-25-19(21)8-10-20(11-9-19)12-14-4-2-1-3-5-14/h1-5,15-16H,6-13H2,(H,23,24)
InChIKeyNOTOQOKNSAXPCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Benzyl-4-cyclopropanecarbonyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid (CAS 1326808-85-8): Procurement-Relevant Identity and Class Assignment


8-Benzyl-4-cyclopropanecarbonyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid (CAS 1326808-85-8) is a synthetic spirocyclic compound belonging to the 1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid class. It features a characteristic spiro-fusion of an oxazolidine ring to a piperidine ring, with a benzyl substituent at the 8-position and a cyclopropanecarbonyl group at the 4-position. The molecular formula is C19H24N2O4, with a molecular weight of 344.4 g/mol [1]. Vendors supply this compound at purities of 95% or 98% for research use . The rigid spiro architecture, the hydrogen-bonding-capable carboxylic acid handle, and the conformationally constrained cyclopropyl substituent collectively define a scaffold that is distinct from its close analogs within this compound family.

Why 8-Benzyl-4-cyclopropanecarbonyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid Cannot Be Replaced by Generic In-Class Analogs


Compounds within the 1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid class share a common spirocyclic core, but the substituents at the N-4 and N-8 positions dictate distinct physicochemical and conformational properties that directly affect molecular recognition and developability. In the case of 8-benzyl-4-cyclopropanecarbonyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid, the cyclopropanecarbonyl group imparts a markedly lower computed lipophilicity (XLogP = -0.8) compared to analogs bearing bulkier N-4 acyl groups, such as the 3-methylbutanoyl analog (XLogP = 0) [1][2]. Additionally, the cyclopropyl ring reduces the rotatable bond count to 4 from the 5 rotatable bonds observed for the 3-methylbutanoyl analog, thereby constraining conformational flexibility in a manner that may favor more entropically efficient binding interactions [1][2]. These quantitative differences in key drug-likeness parameters mean that procurement of the precise cyclopropanecarbonyl derivative—rather than any generic family member—is mandatory for reproducible structure-activity relationship (SAR) studies and for achieving a consistent pharmacokinetic and pharmacodynamic profile in lead optimization programs.

Quantitative Differentiation Evidence for 8-Benzyl-4-cyclopropanecarbonyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid versus Closest Analogs


Lower Computed Lipophilicity (XLogP = -0.8) Improves Aqueous Solubility Relative to 3-Methylbutanoyl Analog

The target compound exhibits a computed XLogP3-AA value of -0.8, indicating higher hydrophilicity compared to the 8-benzyl-4-(3-methylbutanoyl) analog, which has a computed XLogP3-AA of 0 [1][2]. This difference of 0.8 log units translates to a theoretical ~6.3-fold increase in aqueous solubility, a critical parameter for oral bioavailability and in vitro assay reproducibility.

ADME Drug-likeness Lipophilicity

Reduced Rotatable Bond Count (4 vs. 5) Enhances Conformational Restriction Compared to 3-Methylbutanoyl Analog

The target compound possesses 4 rotatable bonds, whereas the 8-benzyl-4-(3-methylbutanoyl) analog contains 5 rotatable bonds [1][2]. The cyclopropyl ring at the N-4 acyl position eliminates one freely rotatable bond present in the linear isopentyl chain of the comparator, resulting in a more conformationally restricted and topologically defined pharmacophore.

Molecular Recognition Entropy Conformational Analysis

Significantly Lower Molecular Weight (344.4 Da) Enhances Ligand Efficiency Metrics Relative to Heptanoyl Analog

The molecular weight of the target compound is 344.4 g/mol [1]. The 8-benzyl-4-heptanoyl analog (CAS 1326808-54-1) has a molecular weight of 388.5 g/mol . The cyclopropanecarbonyl derivative is 44.1 Da lighter, which translates to a ~11% reduction in molecular weight. In the context of lead optimization, every 10-Da increase in molecular weight has been associated with a statistically significant reduction in the probability of downstream clinical success, making the lower-molecular-weight cyclopropane analog a strategically superior starting point for medicinal chemistry campaigns.

Ligand Efficiency Fragment-Based Drug Design Lead Optimization

Reported JAK Inhibitory Activity Provides a Defined Biological Starting Point Absent from Most In-Class Analogs

Vendor documentation reports that 8-benzyl-4-cyclopropanecarbonyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid has demonstrated inhibitory effects on Janus kinase (JAK) activity . No comparable JAK inhibition data have been reported for closely related analogs such as the 8-benzyl-4-(3-methylbutanoyl), 8-benzyl-4-heptanoyl, or 8-benzyl-4-(2-phenylacetyl) derivatives. While the vendor-reported data lack the quantitative resolution (IC50 values, assay conditions, and isoform selectivity profiles) necessary for definitive head-to-head comparison, the existence of any biological annotation for this specific compound within the JAK pathway—a clinically validated target class for autoimmune and oncologic indications—provides a functional anchor that is absent for the comparator analogs, which remain biologically unannotated as of the present search.

Janus Kinase JAK Inhibition Immuno-Oncology

Optimal Research and Industrial Application Scenarios for 8-Benzyl-4-cyclopropanecarbonyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid


JAK-Targeted Lead Identification and Scaffold Hopping

Given the compound's reported JAK inhibitory activity , this scaffold is directly applicable as a starting point for hit-to-lead programs targeting Janus kinase-dependent pathologies, including myeloproliferative neoplasms, rheumatoid arthritis, and atopic dermatitis. Its rigid spirocyclic architecture and cyclopropane substituent offer a topologically differentiated chemotype from the widely patented pyrrolopyrimidine and pyrazolopyrimidine JAK inhibitor classes, making it particularly valuable for scaffold-hopping strategies aimed at securing novel intellectual property.

ADME Property Profiling and Physicochemical Optimization Studies

The compound's computed properties—low XLogP (-0.8), moderate TPSA (70.1 Ų), and low molecular weight (344.4 Da)—place it within favorable drug-like chemical space. Procurement of this specific compound enables quantitative solubility, permeability, metabolic stability, and plasma protein binding assays. The data can be directly compared with those obtained for the 3-methylbutanoyl and heptanoyl analogs to generate a systematic SAR understanding of how N-4 acyl group variations modulate ADME parameters [1][2].

Spirocyclic Fragment Library Construction

The compound's molecular weight of 344.4 Da, combined with its 3D spiro architecture and functional carboxylic acid handle, makes it a high-value entry for fragment-based drug discovery (FBDD) libraries focused on three-dimensional, lead-like chemical space. The cyclopropanecarbonyl group imparts conformational rigidity without excessive molecular weight, a highly sought-after feature in fragment library design [1].

Kinase Selectivity Panel Screening

Following up on the qualitative JAK inhibition annotation, this compound is suitable for broad kinase selectivity profiling to define its target engagement landscape. Such profiling can establish whether the cyclopropanecarbonyl substitution pattern confers a unique selectivity fingerprint relative to other N-4 substituted analogs within the 1-oxa-4,8-diazaspiro[4.5]decane family .

Quote Request

Request a Quote for 8-Benzyl-4-cyclopropanecarbonyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.